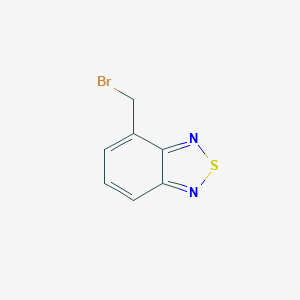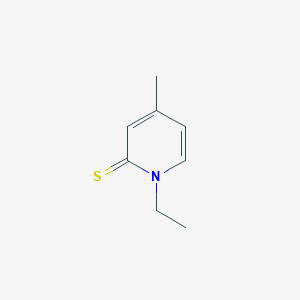
2(1H)-Pyridinethione, 1-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been widely used in scientific research due to its potential applications in various fields. It has been reported to have antimicrobial, antifungal, and antiviral properties. Its antimicrobial activity has been demonstrated against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been reported to have antiviral activity against herpes simplex virus type 1.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of essential cellular components, such as nucleic acids and proteins, in microorganisms. This leads to the death of the microorganisms and the inhibition of their growth.
Biochemische Und Physiologische Effekte
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been reported to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. Physiologically, it has been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(1H)-Pyridinethione, 1-ethyl-4-methyl- in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in testing the susceptibility of microorganisms to various compounds. Another advantage is its relatively low toxicity compared to other antimicrobial agents. However, one limitation is the lack of information on its toxicity and safety in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 2(1H)-Pyridinethione, 1-ethyl-4-methyl-. One direction is the investigation of its potential clinical applications, particularly in the treatment of infectious diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of new derivatives of the compound with improved properties, such as increased potency and reduced toxicity, is another potential future direction.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new antimicrobial agents with improved properties and potential clinical applications.
Synthesemethoden
The synthesis of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- involves the reaction of ethyl 4-methyl-2-oxo-1-pyrrolidinecarboxylate with 2-mercaptopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce the desired compound. This synthesis method has been reported to yield high purity and good yield of the compound.
Eigenschaften
CAS-Nummer |
19006-72-5 |
|---|---|
Produktname |
2(1H)-Pyridinethione, 1-ethyl-4-methyl- |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
1-ethyl-4-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BMRLEKOCKIZGBZ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=S)C |
Kanonische SMILES |
CCN1C=CC(=CC1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



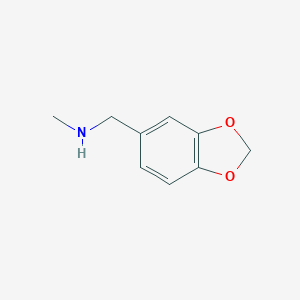
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
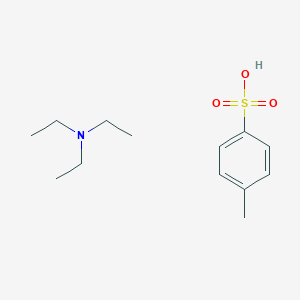
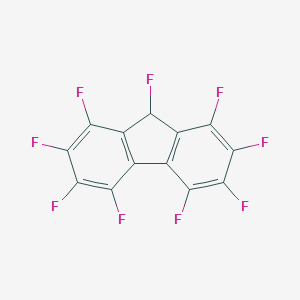
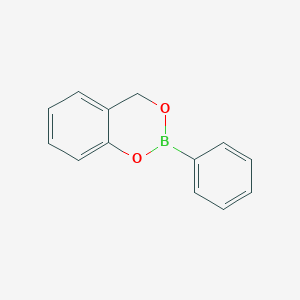
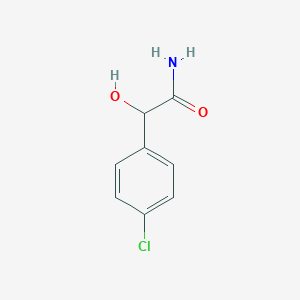
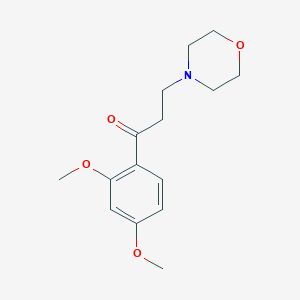
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
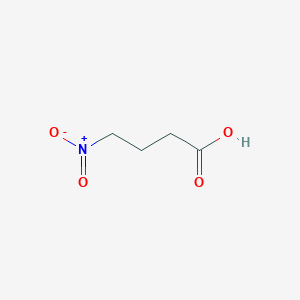
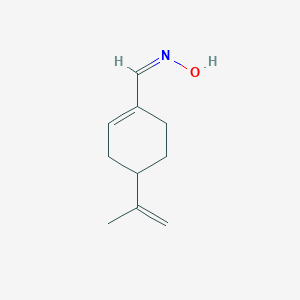
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
